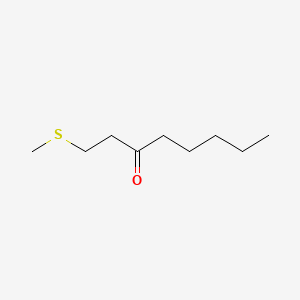

1-(Methylthio)-3-octanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61837-77-2 |

|---|---|

Molecular Formula |

C9H18OS |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

1-methylsulfanyloctan-3-one |

InChI |

InChI=1S/C9H18OS/c1-3-4-5-6-9(10)7-8-11-2/h3-8H2,1-2H3 |

InChI Key |

VBKCFHVICLIRLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CCSC |

density |

0.920-0.930 |

physical_description |

Clear colourless liquid; Meaty aroma with dairy undertones upon dilution |

solubility |

Insoluble in water; Soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of 1 Methylthio 3 Octanone

Distribution in Biological Systems

The occurrence of 1-(Methylthio)-3-octanone and structurally related compounds has been documented in both microbial and botanical environments. Its characteristic sulfurous and fatty aroma contributes to the complex flavor profiles of the matrices in which it is found. thegoodscentscompany.com

While direct identification of this compound in fungi is not extensively documented, there is substantial evidence for the widespread production of its structural precursors by various fungal and bacterial species. The eight-carbon (C8) ketone, 3-octanone (B92607), is a well-known fungal metabolite, commonly produced by species within the genera Aspergillus, Penicillium, and Fusarium, as well as various mushrooms like the pine king bolete (Boletus pinophilus) and oyster mushrooms (Pleurotus ostreatus). wikipedia.orgebi.ac.ukresearchgate.net The production of 3-octanone is often linked to fungal growth and sporulation. researchgate.net

Furthermore, microbes are prolific producers of volatile sulfur compounds derived from the amino acid L-methionine. Mycelial cultures of truffles, for instance, are known to emit 3-(methylthio)propanal (methional) and dimethyl sulfide (B99878). frontiersin.orgnih.gov Yeasts from genera such as Candida, Debaryomyces, Geotrichum, and Yarrowia have demonstrated the ability to biotransform L-methionine into a variety of sulfur-containing volatiles, including methional and S-methyl thioacetate. scispace.com The presence of both the C8 ketone backbone and methylthio-group precursors in the same microbial environments strongly suggests the potential for the formation of this compound in these ecosystems. For example, in Mianning ham, where Aspergillus is a dominant fungus, the related compound 3-(methylthio)propionaldehyde (B105701) has been identified as a flavor component. frontiersin.org

The most definitive identification of this compound in nature is within the volatile profile of tomatoes (Solanum lycopersicum). thegoodscentscompany.comperflavory.com It contributes to the characteristic tomato vine and vegetable aroma. thegoodscentscompany.com The compound is often found alongside other sulfur-containing volatiles, such as methional, which is considered one of the key odor-active compounds in both fresh and processed tomatoes. sci-hub.seresearchgate.net The concentration of these volatile compounds can be significantly altered during processing, with some, like methional, showing poor recovery rates during the production of tomato paste. sci-hub.se

Table 1: Documented Occurrence of this compound and Related Precursor Compounds

| Compound | Biological Source (Genus/Species) | Environment/Matrix | Citation |

|---|---|---|---|

| This compound | Solanum lycopersicum | Tomato | thegoodscentscompany.comperflavory.com |

| 3-Octanone (Structural Precursor) | Aspergillus, Penicillium, Fusarium | General Fungal Metabolite | researchgate.net |

| 3-Octanone (Structural Precursor) | Boletus pinophilus, Pleurotus ostreatus | Mushroom | wikipedia.org |

| 3-Octanone (Structural Precursor) | Streptomyces coelicolor | Soil Bacteria | biorxiv.org |

| Methional (Functional Group Precursor) | Tuber spp. | Truffle Mycelium | frontiersin.orgnih.gov |

| Methional (Functional Group Precursor) | Candida, Debaryomyces, Yarrowia | Yeast Biotransformation | scispace.com |

| Methional (Functional Group Precursor) | Solanum lycopersicum | Tomato | sci-hub.seresearchgate.net |

Biosynthetic Pathways and Precursors

The biogenesis of this compound is not fully elucidated but can be inferred from established metabolic pathways for its constituent parts: the C8 ketone structure and the methylthio group. The pathway likely involves the convergence of fatty acid metabolism and sulfur amino acid metabolism.

The ultimate source of the methylthio (-SCH₃) group in virtually all biological systems is the sulfur-containing amino acid L-methionine. nih.govasm.org A key step in activating methionine for methyl group transfers is its conversion to S-adenosylmethionine (SAM). nih.govasm.org Many cellular processes that use SAM, such as polyamine biosynthesis, produce 5'-methylthioadenosine (MTA) as a toxic byproduct. pnas.orgnih.gov

To prevent the accumulation of MTA and to conserve sulfur, most organisms, from bacteria to plants and fungi, utilize the methionine salvage pathway (MSP). nih.govresearchgate.net This pathway recycles MTA back into L-methionine. researchgate.net A central intermediate in some variations of this pathway is methanethiol (B179389) (CH₃SH), a highly reactive and volatile compound. pnas.orgnih.gov It is this liberated methanethiol that is believed to be the immediate precursor for its addition to other molecules to form a wide array of methylthio-containing metabolites. frontiersin.org

The formation of this compound can be hypothesized as a two-stage process:

Formation of a C8 α,β-Unsaturated Ketone: The biosynthesis of C8 volatiles in fungi and plants typically originates from the oxidation of linoleic acid. ebi.ac.ukdiva-portal.org This process is catalyzed by lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group into the fatty acid chain. The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) to yield C8 compounds, including the α,β-unsaturated ketone oct-1-en-3-one, itself a known fungal volatile.

Addition of the Methylthio Group: The most plausible mechanism for the attachment of the methylthio group is a nucleophilic conjugate addition, also known as a Michael addition. nih.govnih.gov In this reaction, methanethiol (derived from methionine) acts as the nucleophile, likely in its deprotonated thiolate form (CH₃S⁻), and attacks the β-carbon of the α,β-unsaturated ketone oct-1-en-3-one. researchgate.net This reaction saturates the double bond and results in the final product, this compound. While this reaction can occur non-enzymatically, it can also be catalyzed by enzymes such as glutathione (B108866) S-transferases or other specialized transferases. researchgate.net

The microbial production of sulfur-containing flavor compounds is a well-studied area of biotechnology. Numerous studies have demonstrated the ability of non-conventional yeasts, such as those from the genera Yarrowia, Candida, Debaryomyces, and Kluyveromyces, to biotransform L-methionine into a diverse set of volatile sulfur compounds. scispace.com These biotransformation products include methanethiol, dimethyl sulfide, dimethyl disulfide, S-methyl thioacetate, and methional [3-(methylthio)-1-propanal]. scispace.com

These processes highlight the robust enzymatic machinery that exists within microbes for catabolizing methionine and generating reactive sulfur intermediates. The production of methional is particularly relevant, as it demonstrates the microbial capacity to generate a short-chain methylthio-aldehyde, a close structural relative of this compound. These established biotransformation routes provide a strong basis for developing biotechnological methods for the production of other valuable methylthio-containing flavor compounds.

Table 2: Key Precursors and Enzymes in the Proposed Biosynthesis of this compound

| Metabolic Step | Precursor(s) | Intermediate(s) | Enzyme Class(es) | Citation |

|---|---|---|---|---|

| Formation of C8 Precursor | Linoleic Acid | Linoleic acid hydroperoxide, Oct-1-en-3-one | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | ebi.ac.ukdiva-portal.org |

| Formation of Methylthio Donor | L-Methionine | S-Adenosylmethionine (SAM), 5'-Methylthioadenosine (MTA), Methanethiol | Methionine Salvage Pathway Enzymes | pnas.orgnih.govresearchgate.net |

| Conjugation Reaction | Oct-1-en-3-one, Methanethiol | This compound | Michael Addition (Enzymatic or Non-enzymatic) | nih.govnih.govresearchgate.net |

Chemical Synthesis and Advanced Synthetic Methodologies

Strategies for Laboratory Synthesis of 1-(Methylthio)-3-octanone

Laboratory synthesis of this compound primarily relies on well-established reactions for the formation of β-keto sulfides. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Chemo-selective synthesis of this compound aims to form the desired product while avoiding side reactions at the ketone or other functional groups. Two principal chemo-selective routes are the conjugate addition of methanethiol (B179389) to an α,β-unsaturated ketone and the reaction of an α-haloketone with a methylthiolate source.

Conjugate Addition of Methanethiol to 1-Octen-3-one:

The most direct and atom-economical approach is the Michael addition of methanethiol (CH₃SH) to 1-octen-3-one. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of the thiol to the α,β-unsaturated ketone, a class of compounds known as Michael acceptors. masterorganicchemistry.com The reaction can be catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

Reaction Scheme: CH₂=CH-CO-(CH₂)₄-CH₃ + CH₃SH → CH₃S-CH₂-CH₂-CO-(CH₂)₄-CH₃

This method is highly chemo-selective, as the soft nucleophilicity of the thiolate preferentially attacks the β-carbon of the enone system over the harder carbonyl carbon. masterorganicchemistry.com A variety of bases can be employed to facilitate this transformation, ranging from organic amines to inorganic bases. The reaction is often carried out in a suitable organic solvent at room temperature or with gentle heating. acs.org

Alkylation of a Thiolate with an α-Halo Ketone:

An alternative chemo-selective strategy involves the nucleophilic substitution of a halide at the α-position of a ketone with a methylthiolate source. nih.govnih.gov A suitable precursor for this synthesis would be 1-halo-3-octanone (where halo = Cl, Br, or I). The reaction with a methylthiolate, such as sodium thiomethoxide (NaSCH₃), proceeds via an Sₙ2 mechanism.

Reaction Scheme: X-CH₂-CH₂-CO-(CH₂)₄-CH₃ + NaSCH₃ → CH₃S-CH₂-CH₂-CO-(CH₂)₄-CH₃ + NaX

This approach is also highly chemo-selective due to the high reactivity of the α-haloketone towards nucleophilic substitution.

A representative comparison of these chemo-selective methods is presented in the table below, based on typical findings for β-keto sulfide (B99878) synthesis.

Table 1: Comparison of Chemo-selective Synthetic Routes to this compound

| Method | Precursors | Catalyst/Reagent | Typical Yield (%) |

|---|---|---|---|

| Michael Addition | 1-Octen-3-one, Methanethiol | Base (e.g., Triethylamine) | 85-95 |

The carbon atom at the 3-position of this compound is not chiral. However, analogs and precursors of this compound may contain chiral centers, making stereoselective synthesis a relevant consideration for creating structurally related molecules with specific stereochemistry.

The development of enantioselective methods for the synthesis of chiral β-keto sulfides has been an area of significant research. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Organocatalytic Asymmetric Sulfa-Michael Addition:

The conjugate addition of thiols to enones can be rendered enantioselective by using a chiral organocatalyst. Bifunctional catalysts, such as those derived from cinchona alkaloids, have proven effective in promoting the asymmetric sulfa-Michael addition. organic-chemistry.orgnih.gov These catalysts typically possess both a basic site (e.g., a tertiary amine) to activate the thiol and a hydrogen-bond-donating group (e.g., a urea (B33335) or sulfonamide) to activate the enone and control the facial selectivity of the addition.

For a hypothetical synthesis of a chiral analog, such as 4-phenyl-1-(methylthio)-3-butanone, from benzalacetone and methanethiol, a chiral catalyst would be employed.

Hypothetical Reaction Scheme for a Chiral Analog: C₆H₅-CH=CH-CO-CH₃ + CH₃SH --(Chiral Catalyst)--> C₆H₅-CH(SCH₃)-CH₂-CO-CH₃

The effectiveness of different chiral organocatalysts can be evaluated by the enantiomeric excess (ee) of the product obtained.

Table 2: Hypothetical Enantioselective Sulfa-Michael Addition to Benzalacetone with Methanethiol

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cinchona-Urea | 5 | Toluene | 25 | 92 | 90 |

| Cinchona-Squaramide | 2 | Dichloromethane | 0 | 95 | 94 |

Chiral Auxiliaries:

Another established strategy for stereoselective synthesis involves the use of chiral auxiliaries. thieme-connect.comresearchgate.net For instance, a chiral sulfoxide (B87167) can be used as an auxiliary to direct the diastereoselective addition of a nucleophile. thieme-connect.com While not directly applicable to the synthesis of this compound itself without additional steps, this methodology is crucial for constructing chiral precursors and analogs.

Stereoselective Synthesis Considerations

Derivatization and Reaction Chemistry

The chemical reactivity of this compound is characterized by the presence of two key functional groups: the ketone and the sulfide. These sites allow for a range of transformations to produce various derivatives.

The ketone group in this compound undergoes typical reactions of carbonyl compounds. These include reduction, oximation, and reactions involving the adjacent α-protons.

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol, 1-(methylthio)-3-octanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Oximation: Reaction with hydroxylamine (B1172632) (NH₂OH) or its derivatives, such as methoxylamine hydrochloride, can convert the ketone into the corresponding oxime. nih.gov This is a common derivatization technique for carbonyl compounds. gcms.cz

α-Alkylation/Halogenation: The protons on the carbon atom adjacent to the carbonyl group (C-2 and C-4) are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles, such as alkyl halides or halogenating agents, to introduce substituents at the α-position.

Table 3: Representative Derivatization Reactions of the Ketone Group

| Reaction | Reagent | Product |

|---|---|---|

| Reduction | NaBH₄ | 1-(Methylthio)-3-octanol |

| Oximation | NH₂OH·HCl | This compound oxime |

The methylthio group offers a handle for further chemical modifications, primarily through oxidation or reactions involving the adjacent methylene (B1212753) group.

Oxidation: The sulfide can be selectively oxidized to a sulfoxide and further to a sulfone using oxidizing agents of varying strengths. For example, meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for these transformations. The resulting β-keto sulfoxides and sulfones are valuable synthetic intermediates. beilstein-journals.org

Pummerer Rearrangement: The corresponding β-keto sulfoxide, upon treatment with an activating agent like acetic anhydride, can undergo a Pummerer rearrangement. tandfonline.comwikipedia.org This reaction typically results in the formation of an α-acyloxy thioether, which can be a precursor to other functionalized molecules. wikipedia.org

Table 4: Key Sulfur-Mediated Transformations

| Reaction | Reagent | Intermediate/Product |

|---|---|---|

| Sulfide Oxidation | m-CPBA (1 equiv.) | 1-(Methylsulfinyl)-3-octanone (β-keto sulfoxide) |

| Sulfoxide Oxidation | m-CPBA (>2 equiv.) | 1-(Methylsulfonyl)-3-octanone (β-keto sulfone) |

Analytical Chemistry of 1 Methylthio 3 Octanone

Separation and Chromatographic Techniques

The effective separation and isolation of 1-(Methylthio)-3-octanone from complex mixtures are crucial for its accurate analysis. This is particularly relevant in fields like flavor and fragrance chemistry, where it is often found among numerous other volatile compounds. thegoodscentscompany.commdpi.com

Gas Chromatography (GC) Applications in Volatile Compound Analysis

Gas chromatography (GC) is a primary technique for the separation and analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for analyzing complex volatile profiles in samples such as foods and environmental extracts. mdpi.comacs.org In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

The retention of this compound is characterized by its Kovats retention index (RI), which is a standardized measure of a compound's elution time relative to a series of n-alkane standards. This index helps in the tentative identification of the compound across different GC systems. For instance, the NIST Mass Spectrometry Data Center reports a retention index of 1340 for this compound on a standard non-polar DB-1 capillary column. nist.gov The retention indices for the related, shorter-chain compound, 1-(Methylthio)-3-pentanone, have also been reported on various column types, illustrating the effect of stationary phase polarity on separation. nih.gov

Table 1: GC Retention Indices for Thio-Ketones

| Compound | Column Type | Retention Index |

|---|---|---|

| This compound | Standard Non-Polar (DB-1) | 1340 |

| 1-(Methylthio)-3-pentanone | Standard Non-Polar | 1045, 1052 |

| 1-(Methylthio)-3-pentanone | Semi-Standard Non-Polar | 1080 |

| 1-(Methylthio)-3-pentanone | Standard Polar | 1570, 1588, 1593 |

Data sourced from NIST Mass Spectrometry Data Center and PubChem. nist.govnih.gov

Techniques such as gas chromatography-olfactometry (GC-O) can be coupled with GC to correlate specific chemical compounds with their sensory attributes, which is particularly useful for flavor compounds. mdpi.comacs.org

Advanced Separation Principles for Sulfur-Containing Ketones

Beyond chromatography, chemical separation methods can be employed to isolate ketones from complex matrices. One such technique involves the use of a bisulfite extraction protocol. nih.govjove.com This method is effective for separating sterically unhindered methyl ketones. jove.com The principle relies on the reversible reaction of the ketone's carbonyl group with sodium bisulfite to form a charged bisulfite adduct. nih.govjove.com

This charged adduct becomes water-soluble and can be extracted into an aqueous layer, separating it from other non-reactive organic compounds in the mixture. jove.comyoutube.com The original ketone can then be regenerated from the aqueous layer by basification, which reverses the addition reaction. jove.com For aliphatic ketones like this compound, using a miscible organic solvent such as dimethylformamide can enhance the efficiency of the separation. nih.gov This method provides a facile and rapid alternative to chromatographic separation for purifying reactive carbonyl compounds. jove.comjove.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the different proton environments. The methyl group attached to the sulfur (S-CH₃) would likely appear as a singlet around 2.1 ppm. The methylene (B1212753) group adjacent to the sulfur (-CH₂-S) would show up as a triplet, while the methylene group alpha to the carbonyl group (-C(=O)-CH₂-) would also be a triplet, likely further downfield due to the electron-withdrawing effect of the carbonyl. The remaining protons of the pentyl chain would produce more complex, overlapping multiplets in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) would exhibit a characteristic signal in the highly deshielded region, typically above 200 ppm. The carbons directly bonded to the sulfur atom and the carbonyl group would also have distinct chemical shifts.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification and quantification of volatile compounds. mdpi.comscispace.com MS ionizes the target molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₉H₁₈OS, with a monoisotopic mass of approximately 174.11 Da. uni.luepa.gov

The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule's structure. For this compound, characteristic fragmentation would include alpha-cleavage on either side of the carbonyl group and cleavage of the carbon-sulfur bond. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification, especially in high-resolution mass spectrometry applications. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 175.11511 | 140.3 |

| [M+Na]⁺ | 197.09705 | 146.3 |

| [M-H]⁻ | 173.10055 | 140.3 |

| [M+K]⁺ | 213.07099 | 144.6 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their absorption of infrared radiation. For this compound, the most prominent feature in its IR spectrum is a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band is typically observed in the region of 1700-1725 cm⁻¹. The IR spectrum for the parent ketone, 3-octanone (B92607), shows a strong C=O stretch around 1715 cm⁻¹, and a similar value would be expected for this compound. chemicalbook.com This characteristic peak serves as a key identification marker for the ketone functional group. fao.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The carbonyl group in ketones acts as a chromophore. Saturated ketones like this compound typically exhibit a weak absorption band in the UV region, corresponding to the n→π* electronic transition of the carbonyl group. msu.edu This absorption maximum (λmax) usually occurs around 270-300 nm. The presence of the sulfur atom, a heteroatom with non-bonding electrons, may slightly influence the position and intensity of this absorption band.

Sample Preparation and Extraction Methodologies

The choice of extraction technique is critical for the analysis of volatile compounds like this compound, as it directly impacts the accuracy and sensitivity of the results. The complexity of food matrices means that no single method is suitable for all applications. frontiersin.org

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. d-nb.info It combines sampling, extraction, and concentration into a single step. d-nb.info The method involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) in a sealed vial. d-nb.infomdpi.com Analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injector of a gas chromatograph (GC) for thermal desorption and analysis. d-nb.info

HS-SPME offers several advantages, including simplicity, speed, and the elimination of organic solvents, making it a "green" analytical technique. nih.govfrontiersin.org It is particularly effective for extracting volatile compounds from various food and beverage matrices. nih.govnih.gov However, the efficiency of HS-SPME can be affected by several parameters that must be optimized for each specific application. These include:

Fiber Coating: The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often effective. nih.gov

Extraction Time and Temperature: The duration and temperature of extraction influence the partitioning of the analyte into the headspace and its subsequent adsorption onto the fiber. frontiersin.orgnih.gov Optimization is necessary to ensure sufficient sensitivity without causing thermal degradation of the sample. mdpi.com For example, in the analysis of truffles, an extraction temperature of 50°C for 45 minutes was found to be optimal. frontiersin.org

Sample Matrix Effects: The composition of the sample matrix, such as ethanol (B145695) content in alcoholic beverages or fat content in food, can significantly impact extraction efficiency. nih.gov Adjustments like sample dilution or the addition of salt (salting out) are often employed to enhance the release of volatiles from the matrix. nih.gov

The combination of HS-SPME with gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both the identification and quantification of volatile sulfur compounds in complex samples. nih.gov

Table 1: Example of HS-SPME Optimized Conditions for Volatile Sulfur Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Fiber Type | 50/30 μm DVB/CAR/PDMS | nih.gov |

| Extraction Temperature | 35 °C | nih.gov |

| Extraction Time | 30 min | nih.gov |

| Sample Modification | Dilution to 2.5% v/v ethanol, addition of 20% w/v NaCl | nih.gov |

| Agitation | Utilized during extraction | d-nb.info |

Direct Solvent Extraction (DSE) followed by Solvent-Assisted Flavor Evaporation (SAFE) is another prominent technique for isolating volatile and semi-volatile compounds from complex food matrices. mdpi.com This method is considered gentle and comprehensive, making it particularly suitable for preventing the formation of artifacts and the degradation of thermally sensitive compounds. frontiersin.orgmdpi.com

The process typically involves:

Direct Solvent Extraction (DSE): The sample is first homogenized and extracted with an organic solvent, such as dichloromethane. frontiersin.org This step transfers the volatile compounds from the sample matrix into the solvent.

Solvent-Assisted Flavor Evaporation (SAFE): The resulting solvent extract is then subjected to SAFE, which is a form of high-vacuum distillation. nih.gov The extract is introduced into a specialized glassware apparatus under high vacuum, allowing for the separation of volatile compounds from non-volatile components (like lipids and sugars) at low temperatures (e.g., 40-50°C). mdpi.com This low-temperature process minimizes the thermal stress on the analytes. mdpi.com The purified volatile fraction is then collected in a cold trap for subsequent concentration and GC-MS analysis.

The primary advantage of DSE-SAFE is its ability to yield an authentic representation of the volatile profile of a sample by minimizing heat-induced changes. mdpi.com It is often used in combination with other techniques like HS-SPME to provide a more complete characterization of a sample's aroma compounds. mdpi.comresearchgate.net

While HS-SPME and DSE-SAFE are powerful, other extraction methods are also employed for the analysis of volatile compounds in complex samples. nih.gov The choice depends on the specific properties of the analyte and the matrix. frontiersin.org

Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS). This larger sorbent volume provides a higher extraction capacity and greater sensitivity for many volatile and semi-volatile compounds. mdpi.com

Simultaneous Distillation-Extraction (SDE): This technique simultaneously distills volatile compounds from an aqueous sample and extracts them into an organic solvent. frontiersin.orgmdpi.com However, the elevated temperatures required can sometimes lead to the formation of thermal artifacts, affecting the authenticity of the aroma profile. mdpi.com

Accelerated Solvent Extraction (ASE): ASE is an automated method that uses organic solvents at elevated temperatures and pressures to rapidly extract compounds from solid or semi-solid samples. mdpi.com It is faster than traditional methods like Soxhlet extraction. mdpi.com

Quantitative Analysis and Method Validation

Following extraction, this compound is typically quantified using gas chromatography (GC) coupled with a selective detector, most commonly a mass spectrometer (MS) or a flame photometric detector (FPD). nih.gov GC-MS provides both qualitative and quantitative information, enabling the identification of the compound based on its mass spectrum and retention time. nih.gov

For accurate quantification, the analytical method must be properly validated. Method validation ensures that the procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by creating a calibration curve with standards of known concentrations and evaluating the coefficient of determination (r²). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For trace aroma compounds, achieving low LODs and LOQs is critical. nih.gov

Precision and Repeatability: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is often expressed as the relative standard deviation (RSD). researchgate.net Repeatability can be assessed under the same operating conditions over a short interval (intraday) and under different conditions over a longer period (interday). nih.govacs.org

Accuracy and Recovery: Accuracy is the closeness of the measured value to the true value. It is often determined through recovery experiments, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the spiked amount that is measured is calculated. researchgate.netnih.gov

Quantitative analysis often involves the use of an internal standard—a compound with similar chemical properties to the analyte that is added to the sample in a known concentration to correct for variations in extraction efficiency and instrument response. nih.gov

Table 2: Representative Method Validation Parameters for Volatile Ketone Analysis in Complex Matrices

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Technique | HS-SPME-GC-MS/MS | nih.govacs.org |

| Linearity (r²) | > 0.99 | researchgate.net |

| LOD | 0.05 - 1.0 ng/mg | nih.gov |

| LOQ | Sub-threshold concentrations | nih.gov |

| Intraday Repeatability (RSD) | < 5% | researchgate.net |

| Recovery | ~100% (in spiked samples) | researchgate.net |

Metabolic Fates and Biotransformation Studies Non Clinical

Microbial Metabolism of 1-(Methylthio)-3-octanone and Analogs

Microorganisms, including a diverse range of fungi and bacteria, are well-known for their capacity to metabolize a wide array of organic compounds. The metabolic pathways for sulfur-containing organic molecules and ketones have been subjects of extensive research.

The microbial transformation of this compound is anticipated to proceed through two primary enzymatic processes targeting its main functional groups: the reduction of the carbonyl group and the oxidation of the sulfur atom.

Ketone Reduction: A common metabolic route for ketones in microbial systems is their reduction to the corresponding secondary alcohol. Numerous species of fungi and bacteria possess ketoreductases that catalyze this conversion, often with high stereoselectivity. nih.govmdpi.com This process is a key step in the detoxification and further metabolism of xenobiotic ketones. The reduction of the 3-oxo group of this compound would yield 1-(methylthio)-3-octanol. The efficiency and stereochemical outcome of this reduction can vary significantly between different microbial species and even strains.

Thioether Oxidation: The methylthio group is susceptible to microbial oxidation. Bacteria, particularly those involved in the global sulfur cycle, have evolved enzymatic systems to oxidize reduced sulfur compounds. frontiersin.orgwikipedia.orgnih.gov The initial oxidation product of a thioether is a sulfoxide (B87167), which can be further oxidized to a sulfone. This oxidation is typically catalyzed by monooxygenases or dioxygenases. Therefore, this compound could be converted to 1-(methylsulfinyl)-3-octanone and subsequently to 1-(methylsulfonyl)-3-octanone by various soil and aquatic microorganisms.

Based on the known microbial metabolic pathways for ketones and thioethers, the following intermediates can be postulated in the biotransformation of this compound:

1-(Methylthio)-3-octanol: Formed via the reduction of the ketone group.

1-(Methylsulfinyl)-3-octanone: The initial product of thioether oxidation.

1-(Methylsulfonyl)-3-octanone: The product of further oxidation of the sulfoxide.

1-(Methylsulfinyl)-3-octanol and 1-(Methylsulfonyl)-3-octanol: These compounds could arise from the ketone reduction of the oxidized thioether metabolites or, conversely, the thioether oxidation of the initially formed alcohol.

The relative abundance and persistence of these intermediates would depend on the specific microbial consortia present and the environmental conditions.

In Vitro Metabolic Studies in Non-Human Biological Systems

In vitro studies using isolated enzymes or subcellular fractions from non-human biological systems can provide more detailed insights into the specific enzymatic reactions and metabolic pathways involved in the transformation of this compound.

The key enzymatic systems likely responsible for the metabolism of this compound include:

Ketoreductases/Alcohol Dehydrogenases: These enzymes, belonging to the oxidoreductase class, would catalyze the reversible reduction of the 3-oxo group to a hydroxyl group, utilizing cofactors such as NADH or NADPH. mdpi.com

Monooxygenases and Dioxygenases: These enzymes are crucial for the oxidation of the methylthio group. Flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases (CYPs) are known to catalyze the S-oxidation of a wide variety of xenobiotics containing thioether moieties.

The specific isoforms of these enzymes involved and their catalytic efficiencies towards this compound would determine the primary metabolic routes in a given biological system.

Based on the enzymatic capabilities discussed, two primary metabolic pathways for this compound in non-human biological systems can be proposed: a reductive pathway and an oxidative pathway, which can also intersect.

Reductive Pathway: The initial and primary step in this pathway is the reduction of the ketone functionality.

Ketone Reduction: this compound is converted to 1-(methylthio)-3-octanol by ketoreductases.

Oxidative Pathway: This pathway involves the oxidation of the sulfur atom.

S-Oxidation: this compound is oxidized to 1-(methylsulfinyl)-3-octanone by monooxygenases.

Further S-Oxidation: The resulting sulfoxide can be further oxidized to 1-(methylsulfonyl)-3-octanone.

These pathways can also be interconnected, where the products of one pathway can serve as substrates for the other, leading to the formation of metabolites that are both reduced at the ketone and oxidized at the sulfur atom.

Interactive Data Table of Potential Metabolites

| Compound Name | Structure | Metabolic Process |

| This compound | CH₃S(CH₂)₂C(=O)(CH₂)₄CH₃ | Parent Compound |

| 1-(Methylthio)-3-octanol | CH₃S(CH₂)₂CH(OH)(CH₂)₄CH₃ | Ketone Reduction |

| 1-(Methylsulfinyl)-3-octanone | CH₃S(=O)(CH₂)₂C(=O)(CH₂)₄CH₃ | S-Oxidation |

| 1-(Methylsulfonyl)-3-octanone | CH₃S(=O)₂(CH₂)₂C(=O)(CH₂)₄CH₃ | S-Oxidation |

| 1-(Methylsulfinyl)-3-octanol | CH₃S(=O)(CH₂)₂CH(OH)(CH₂)₄CH₃ | Ketone Reduction & S-Oxidation |

| 1-(Methylsulfonyl)-3-octanol | CH₃S(=O)₂(CH₂)₂CH(OH)(CH₂)₄CH₃ | Ketone Reduction & S-Oxidation |

Theoretical and Computational Chemistry of 1 Methylthio 3 Octanone

Molecular Structure and Conformation Analysis

The molecular structure of 1-(methylthio)-3-octanone consists of an eight-carbon chain (octanone) with a ketone functional group at the third carbon and a methylthio group (-SCH₃) attached to the first carbon. nih.govnih.govnist.gov The presence of multiple single bonds in its structure allows for considerable conformational flexibility.

Conformational analysis is crucial for understanding the molecule's physical and chemical properties, as its three-dimensional shape influences its reactivity and interactions. For a flexible molecule like this compound, theoretical methods are employed to identify the most stable conformations (i.e., the lowest energy states).

Key Structural Features for Analysis:

Functional Groups: The ketone (C=O) and thioether (C-S-C) groups are the primary sites of chemical reactivity and intermolecular interactions. Their relative orientations are key aspects of the conformational analysis.

Computational Methods for Conformation Analysis: Computational analysis for this compound would typically begin with a molecular mechanics (MM) approach to sample a wide range of possible conformations. The resulting low-energy structures would then be further optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). mdpi.comnih.gov DFT calculations can provide accurate geometries and relative energies of different conformers. For thioethers, it is known that the gauche C-S-C-C torsion angle is often preferred. mdpi.com The analysis would aim to identify the global minimum energy conformation as well as other low-energy conformers that might be present in equilibrium.

Table 1: Basic Molecular and Structural Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₁₈OS nih.gov |

| Molecular Weight | 174.31 g/mol nih.gov |

| IUPAC Name | 1-(methylthio)octan-3-one nih.gov |

| SMILES | CCCCCC(=O)CCSC uni.lu |

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are essential for elucidating the electronic properties of a molecule, which govern its reactivity, spectroscopy, and intermolecular interactions. wikipedia.org For this compound, methods like Density Functional Theory (DFT) and other ab initio approaches can be used to compute a wide range of electronic descriptors. libretexts.orgresearchgate.net

Key Electronic Properties and Their Significance:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. acs.org

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of electrons across the molecule. The electrostatic potential map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group and the sulfur atom are expected to be electron-rich sites, while the carbonyl carbon is an electrophilic site.

Atomic Charges: Calculating atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) quantifies the electron distribution, providing insight into polar bonds and potential sites for nucleophilic or electrophilic attack. researchgate.netacs.org

Computational Approaches: DFT is a widely used method for these calculations due to its balance of accuracy and computational cost. nih.govnih.gov Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP) can be employed, with the choice depending on the specific property being investigated. mdpi.comresearchgate.net For sulfur-containing compounds, specialized basis sets and functionals may be used to achieve higher accuracy. rsc.org

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Description | Predicted Locus/Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Likely localized on the sulfur and/or oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Likely localized around the carbonyl (C=O) group. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic excitation energy. | Moderate gap expected, typical for ketones and thioethers. |

| Molecular Dipole Moment | Measure of the net molecular polarity. | Non-zero, pointing towards the electronegative oxygen atom. |

| Electrostatic Potential Min. | Region of most negative potential; site for electrophilic attack. | Located on the carbonyl oxygen atom. |

Reaction Mechanism Modeling for Formation and Degradation

Computational modeling can provide detailed mechanistic insights into how this compound is formed and how it degrades, including the identification of transition states and the calculation of reaction energy barriers.

Modeling Formation: A common and efficient method for synthesizing β-ketothioethers is the Michael addition (or conjugate addition) of a thiol to an α,β-unsaturated ketone. acsgcipr.orgwikipedia.orgmasterorganicchemistry.com For this compound, a plausible synthetic route is the reaction of methanethiol (B179389) (CH₃SH) with oct-1-en-3-one.

The reaction mechanism can be modeled computationally:

Reactant Complex: The initial interaction between methanethiol and oct-1-en-3-one is modeled.

Transition State: The structure and energy of the transition state for the nucleophilic attack of the sulfur atom on the β-carbon of the enone are calculated. This is the rate-determining step. researchgate.net

Intermediate: Formation of an enolate intermediate.

Proton Transfer: A proton transfer step to the α-carbon to yield the final product.

DFT calculations can be used to map out this entire reaction pathway, determining the activation energies and reaction enthalpies for each step.

Modeling Degradation: The degradation of this compound can occur through various pathways, such as oxidation or thermal decomposition. In biological or environmental systems, oxidation of the sulfur atom to a sulfoxide (B87167) and then to a sulfone is a common metabolic pathway. Ketone degradation pathways can also be initiated by radical species. researchgate.netmaayanlab.cloudresearchgate.net

Computational modeling of a hypothetical degradation pathway, such as oxidation by a radical (e.g., hydroxyl radical, •OH), would involve:

Hydrogen Abstraction: Calculation of the energy barriers for the abstraction of a hydrogen atom from various positions on the alkyl chain by the •OH radical.

Radical Intermediate: Characterization of the resulting carbon-centered radical.

Further Reactions: Modeling subsequent steps, such as reaction with O₂ to form a peroxy radical, leading to further degradation products.

These calculations help predict the most likely degradation pathways and the stability of the compound under various conditions.

Ecological and Environmental Context Excluding Ecotoxicity

Role in Natural Ecosystems and Biogeochemical Cycles

Currently, there is a scarcity of published research detailing the specific role of 1-(Methylthio)-3-octanone in natural ecosystems and its contribution to broader biogeochemical cycles. The global sulfur cycle involves a complex interplay of geological and biological processes, interconverting various sulfur compounds. britannica.com Organosulfur compounds are integral to this cycle, participating in processes from microbial metabolism to atmospheric chemistry. nih.govfrontiersin.org However, the specific pathways and fluxes involving this compound within this global cycle have not been elucidated.

The compound has been identified as a naturally occurring volatile substance in tomatoes. thegoodscentscompany.comflavscents.com Its presence in plants suggests a potential, though currently uncharacterized, role in plant physiology or ecological interactions, such as defense or communication. Volatile organic compounds in plants serve a multitude of functions, but the specific ecological significance of this compound remains an area for future investigation.

Formation and Fate in Environmental Matrices

Detailed studies on the formation and fate of this compound in key environmental matrices such as soil, water, and air are not available in current scientific literature. The biosynthesis of many organosulfur compounds is known to originate from the amino acid methionine. For instance, in the biosynthesis of caldariellaquinone, both the methyl and sulfur groups of its methylthio moiety are derived from methionine. It is plausible that a similar biosynthetic precursor is involved in the formation of this compound in organisms like tomatoes, but this has not been experimentally confirmed.

The environmental fate of a chemical compound is determined by its physical and chemical properties, as well as its susceptibility to biological and abiotic degradation processes. While general principles of organosulfur compound degradation by microorganisms are established, specific data on the half-life, degradation products, and mineralization rates of this compound in different environmental compartments are lacking. oup.comduke.edu

Table 1: Known Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈OS |

| Molecular Weight | 174.31 g/mol |

| Boiling Point | 254.00 to 255.00 °C @ 760.00 mm Hg |

| Vapor Pressure | 0.017000 mmHg @ 25.00 °C (estimated) |

| Water Solubility | 628.2 mg/L @ 25 °C (estimated) |

| logP (o/w) | 2.684 (estimated) |

This data is compiled from various chemical databases and represents predicted or estimated values in some cases. thegoodscentscompany.comflavscents.comacs.org

Interaction with Environmental Microorganisms

There is no specific information available regarding the interaction of this compound with environmental microorganisms. It is well-established that microorganisms play a crucial role in the degradation of a wide array of organic compounds, including those containing sulfur. oup.comresearchgate.net Bacteria and fungi possess diverse enzymatic pathways to break down complex molecules, often utilizing them as carbon or sulfur sources. oup.com For example, certain bacteria can degrade sulfur-containing heterocyclic compounds like dibenzothiophene. duke.edu However, no studies have specifically investigated the microbial metabolism or potential biotransformation of this compound. Research into whether this compound can be utilized as a substrate by microorganisms, or if it exhibits any inhibitory or signaling effects on microbial communities, has not been published.

Advanced Research Perspectives and Unaddressed Challenges

Integrated Omics Approaches in Understanding Biogenesis

The biogenesis of 1-(Methylthio)-3-octanone is not yet fully elucidated, but the application of integrated "omics" technologies offers a powerful strategy to uncover its natural biosynthetic pathways. These approaches combine genomics, transcriptomics, and metabolomics to create a holistic view of the molecular processes within an organism. nih.gov By correlating gene expression data (transcriptomics) with metabolite profiles (metabolomics) under specific conditions, researchers can identify genes and enzymes involved in the compound's formation. rsc.orgmdpi.com

For instance, in organisms known to produce this ketone, scientists can compare conditions of high versus low production. Differentially expressed genes identified through transcriptomics can be mapped to genomic data to pinpoint potential biosynthetic gene clusters. nih.gov Co-expression analysis, which identifies genes that are activated or deactivated in unison, can further suggest functional relationships in a metabolic pathway. mdpi.com This multi-layered data can reveal the precursor molecules and the specific enzymatic steps, such as those involving the transfer of a methylthio group from methionine and the oxidation of a fatty acid-derived C8 backbone. nih.gov While these approaches have successfully characterized pathways for other plant-based natural products, their application to sulfur compounds like this compound remains a significant and promising research frontier. nih.govrsc.org

Table 1: Application of Omics in Biogenesis Research

| Omics Field | Objective | Methodology | Potential Outcome for this compound |

|---|---|---|---|

| Genomics | Identify the genetic blueprint. | Whole-genome sequencing and annotation. | Discovery of putative genes for methyltransferases, oxidases, and other enzymes involved in the pathway. |

| Transcriptomics | Analyze gene expression patterns. | RNA-sequencing under varying conditions (e.g., different developmental stages or stress responses). | Identification of genes that are co-regulated and highly expressed during compound production. |

| Metabolomics | Profile the full range of small-molecule metabolites. | Mass spectrometry (GC-MS, LC-MS) to quantify metabolites. | Identification of precursor molecules and metabolic intermediates that lead to the final compound. |

| Integrated Analysis | Connect genetic information to functional output. | Correlation analysis, network modeling, and pathway mapping. | A complete, validated biosynthetic pathway from primary metabolites to this compound. |

Development of Novel Biosynthetic Routes

As natural sourcing can be inefficient, developing novel biosynthetic routes in engineered microorganisms is a key goal for the sustainable production of valuable flavor compounds. nih.govresearchgate.net This field, known as synthetic biology, involves designing and constructing new metabolic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae. researchgate.net

The process often begins with retrosynthesis, a computational approach that identifies potential enzymatic reactions and precursor molecules that can lead to the target compound. researchgate.netaiche.org For this compound, this could involve combining a pathway for the C8 backbone, likely derived from fatty acid metabolism (e.g., from octanoic acid or a related intermediate), with a pathway for sulfur incorporation. The methylthio group is typically derived from the amino acid L-methionine. nih.gov Researchers can search for enzymes, such as methyltransferases and ketoacyl synthases, from various organisms that can perform the desired chemical transformations. These genes are then introduced into a microbial host, and the pathway is optimized through metabolic engineering to maximize yield and minimize unwanted byproducts. researchgate.net Such biocatalytic synthesis offers a greener alternative to traditional chemical synthesis.

Table 2: Strategies for Novel Biosynthetic Route Development

| Strategy | Description | Application to this compound |

|---|---|---|

| Retrosynthesis | Computationally working backward from the target molecule to identify potential precursors and enzymatic steps. aiche.org | Identify pathways starting from central metabolites like acetyl-CoA, octanoic acid, and L-methionine. |

| Enzyme Discovery (Mining) | Searching databases for enzymes from diverse organisms that can catalyze the desired reactions. | Find suitable methyltransferases, oxidoreductases, and acyl-CoA processing enzymes. |

| Host Engineering | Genetically modifying a microbial host (e.g., E. coli, yeast) to express the pathway enzymes. nih.gov | Introduce genes into the host and optimize precursor supply by modifying its native metabolism. |

| Pathway Optimization | Fine-tuning the engineered pathway to improve product yield and efficiency. | Adjusting enzyme expression levels, optimizing fermentation conditions, and eliminating competing metabolic pathways. |

Refinement of Ultra-Trace Analytical Detection

Detecting and quantifying volatile sulfur compounds at ultra-trace levels (parts per trillion or lower) is a significant analytical challenge due to their reactivity and low concentrations in complex matrices like food and environmental samples. nih.gov Standard methods like gas chromatography-mass spectrometry (GC-MS) are often used, but achieving the required sensitivity for this compound necessitates specialized techniques.

Future refinements focus on several key areas. First is the enhancement of sample preparation and pre-concentration methods, such as solid-phase microextraction (SPME), to selectively isolate and enrich the target analyte before injection. Second is the use of highly sensitive and selective detectors. While flame photometric detectors (FPD) and sulfur chemiluminescence detectors (SCD) are specific to sulfur, their sensitivity can be improved. nih.gov Advanced mass spectrometry techniques, such as triple-quadrupole MS (MS/MS) or high-resolution time-of-flight MS (TOF-MS), can provide greater specificity and lower detection limits by filtering out background noise. Furthermore, real-time analysis methods like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), which can detect volatile compounds directly from the headspace of a sample without chromatography, offer potential for rapid and high-throughput screening.

Table 3: Advanced Analytical Detection Techniques

| Technique | Principle | Advantage for this compound Detection |

|---|---|---|

| GC with Sulfur Chemiluminescence Detector (SCD) | Measures light emitted from the reaction of sulfur compounds in a hydrogen-rich flame with ozone. Highly specific to sulfur. nih.gov | Excellent selectivity, reducing interference from non-sulfur compounds. |

| Multidimensional GC (GCxGC-MS) | Uses two different chromatography columns to achieve superior separation of complex mixtures. | Resolves the target compound from co-eluting matrix components, improving identification and quantification. |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction method that uses a coated fiber to adsorb and concentrate analytes from a sample. | Enhances sensitivity by concentrating the analyte before analysis. |

| Selected Ion Flow Tube MS (SIFT-MS) | Uses precisely controlled chemical ionization to rapidly quantify volatile compounds in real-time. | High-speed, direct analysis without sample preparation, suitable for screening applications. |

Exploration of Stereoisomeric Significance in Research Contexts

Chirality plays a crucial role in the biological activity and sensory properties of flavor and fragrance molecules. nih.govresearchgate.net this compound possesses a stereocenter at the third carbon position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(methylthio)-3-octanone and (S)-1-(methylthio)-3-octanone. It is well-established that enantiomers of a chiral compound can elicit different sensory responses because they interact differently with chiral receptors in the nose and on the tongue. oup.comsemanticscholar.org

Table 4: Research in Stereoisomeric Significance

| Research Area | Objective | Key Methodology | Importance |

|---|---|---|---|

| Enantioselective Separation | To isolate the (R) and (S) enantiomers from a racemic mixture. | Enantioselective Gas Chromatography (GC) with a chiral stationary phase (e.g., cyclodextrin (B1172386) derivatives). oup.com | Enables the study of individual enantiomers. |

| Absolute Configuration Determination | To assign the correct (R) or (S) label to each separated enantiomer. | Comparison with authentic standards synthesized via asymmetric synthesis; spectroscopic methods. | Links the physical molecule to its properties. |

| Sensory Analysis | To determine the odor and taste characteristics of each pure enantiomer. | Gas Chromatography-Olfactometry (GC-O); evaluation by trained sensory panels. | Reveals differences in flavor profiles, which is critical for the food and fragrance industry. researchgate.net |

| Biogenetic Studies | To understand if biological systems produce the compound in an enantiomerically pure or enriched form. | Chiral GC analysis of natural extracts. | Provides insights into the stereospecificity of biosynthetic enzymes. |

Q & A

Q. What are the established synthetic routes for 1-(Methylthio)-3-octanone, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, methylthiolation of a ketone precursor (e.g., 3-octanone) using methylthiol reagents under controlled pH and temperature (30–50°C) . Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of methylthiolating agent), solvent selection (e.g., dichloromethane or THF), and catalysis (e.g., Lewis acids like BF₃·OEt₂) to enhance regioselectivity . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product with >95% purity.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze NMR for characteristic signals (e.g., methylthio group δ 2.1–2.3 ppm; ketone carbonyl δ 205–215 ppm in NMR) .

- GC-MS : Confirm molecular ion peaks (m/z 174 for [M]⁺) and fragmentation patterns (e.g., loss of CH₃SH) .

- Elemental Analysis : Verify C, H, S content (±0.3% deviation from theoretical values) .

- Purity Checks : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1%) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodology : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the thioether group. Avoid exposure to light, moisture, or strong oxidizers (e.g., peroxides), which can degrade the compound into sulfoxides or sulfones . Regularly monitor stability via TLC or GC-MS to detect degradation products.

Advanced Research Questions

Q. How can conflicting literature data on the physical properties (e.g., boiling point, solubility) of this compound be resolved?

- Methodology :

- Reproducibility Testing : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for boiling point determination) .

- Computational Validation : Compare experimental data with DFT-calculated properties (e.g., COSMO-RS for solubility predictions) .

- Interlaboratory Studies : Collaborate with multiple labs to assess systematic errors (e.g., calibration of instruments) .

Q. What mechanistic insights explain the reactivity of the methylthio group in this compound under oxidative or nucleophilic conditions?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track carbonyl and thioether group transformations .

- Isotopic Labeling : Use -labeled compounds to trace sulfur migration pathways .

- Theoretical Modeling : Apply DFT to map transition states and identify rate-determining steps (e.g., nucleophilic attack at the sulfur atom) .

Q. How does this compound interact with indoor surfaces, and what are the implications for environmental fate studies?

- Methodology :

- Adsorption Experiments : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like glass or PVC .

- Microspectroscopic Imaging : Analyze surface residues via ToF-SIMS or AFM-IR to identify degradation products (e.g., sulfonic acids) .

- Environmental Chamber Studies : Simulate indoor conditions (humidity, temperature) to model long-term stability .

Q. What computational tools are recommended for predicting the thermodynamic properties (e.g., enthalpy of formation) of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.